5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrrole ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and pyrimidine intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Pyrazole derivatives
Uniqueness
5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrole and pyrimidine ring system, along with the presence of hydroxyl and sulfanyliden groups, makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
5-[(E)-(2,5-dimethylpyrrol-3-ylidene)methyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-16-12(18)10(11(17)15-13(16)19)6-9-5-7(2)14-8(9)3/h5-6,18H,4H2,1-3H3,(H,15,17,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFKFAOWMQQOFD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)C=C2C=C(N=C2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=O)NC1=S)/C=C/2\C=C(N=C2C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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